5-(2-Furyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
5-(2-Furyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic compound featuring a fused pyrazolo-benzoxazine scaffold. The core structure consists of a pyrazole ring fused to a benzoxazine moiety, with substituents at positions 2 and 5: a 2-thienyl (thiophene) group at position 2 and a 2-furyl (furan) group at position 4. This combination of aromatic heterocycles (furan and thiophene) introduces distinct electronic and steric properties, which may influence solubility, reactivity, and biological interactions .
Properties
Molecular Formula |
C18H14N2O2S |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
5-(furan-2-yl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C18H14N2O2S/c1-2-6-15-12(5-1)14-11-13(17-8-4-10-23-17)19-20(14)18(22-15)16-7-3-9-21-16/h1-10,14,18H,11H2 |
InChI Key |
CVGGTBHRIGQQLG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CS4)C5=CC=CO5 |
Origin of Product |
United States |
Biological Activity
5-(2-Furyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and underlying mechanisms.
Chemical Structure and Properties
- Molecular Formula : C19H16N2O2S
- Molar Mass : 336.40754 g/mol
The compound features a unique structure that combines furyl and thienyl moieties with a dihydropyrazolo-benzoxazine core, which may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
Case Study: Antitumor Activity
In a study evaluating the antitumor activity of similar compounds, derivatives containing furyl and thienyl groups were assessed for their ability to inhibit the proliferation of human lung cancer cells (A549, HCC827, NCI-H358). The results indicated that compounds with structural similarities to this compound exhibited promising IC50 values (concentration required to inhibit cell growth by 50%) ranging from 0.85 μM to 6.75 μM across different assays .
The mechanism through which this compound exerts its anticancer effects appears to be related to its interaction with DNA. Studies suggest that it may bind to the minor groove of DNA, inhibiting replication and transcription processes critical for cancer cell survival .
Antimicrobial Activity
Beyond its anticancer properties, this compound has also shown antimicrobial activity against various pathogens.
Evaluation of Antimicrobial Effects
In vitro tests have demonstrated that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it was effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating effectiveness comparable to conventional antibiotics .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of this compound in comparison with structurally related compounds.
| Compound Name | Anticancer Activity (IC50 μM) | Antimicrobial Activity (MIC μg/mL) |
|---|---|---|
| This compound | A549: 0.85; HCC827: 5.13 | S. aureus: 16; E. coli: 32 |
| Benzothiazole Derivative | A549: 6.75; HCC827: 6.26 | S. aureus: 8; E. coli: 64 |
| Imidazolinyl Compound | A549: 4.01; HCC827: 7.02 | S. aureus: 32; E. coli: 16 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 5-(2-Furyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine and its analogs:
Key Observations:
Thiophene’s electron-rich nature may improve binding to aromatic receptors, while furan’s oxygen atom could influence solubility . Halogenated derivatives (e.g., bromo or chloro substitutions) exhibit increased molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Biological Activity Trends :
- While direct activity data for the target compound are absent, nitrophenyl -substituted analogs (e.g., ) show redox activity due to the nitro group, which can be metabolically reduced to reactive intermediates.
- Fluorophenyl -containing analogs (e.g., ) demonstrate enhanced pharmacokinetic profiles, attributed to fluorine’s electronegativity and metabolic resistance.
Synthetic Accessibility :
- Derivatives with carbazole () or benzodioxolyl () groups require multi-step syntheses, whereas simpler analogs (e.g., ) are more straightforward to prepare. The target compound’s synthesis likely involves condensation of furan- and thiophene-containing precursors with a pyrazolo-benzoxazine core, as suggested by methods in .
Thermodynamic and Conformational Behavior :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
